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Compound of Interest

Compound Name: 1,2-Diiodobutane

Cat. No.: B15469301 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermochemistry associated

with the formation of 1,2-diiodobutane. The document presents key quantitative data, details

established experimental and computational protocols for determining thermochemical values,

and visualizes the underlying processes. This information is crucial for understanding the

stability, reactivity, and potential synthetic pathways of 1,2-diiodobutane, a molecule of interest

in various chemical and pharmaceutical research areas.

Data Presentation
The thermochemical data for the formation of 1,2-diiodobutane are summarized in the tables

below for clarity and comparative analysis.

Table 1: Standard Molar Enthalpy of Formation of Gaseous 1,2-Diiodobutane
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Chemical
Species

Formula State
ΔfH°gas
(kJ/mol)

Uncertain
ty
(kJ/mol)

Method
Referenc
e

1,2-

Diiodobuta

ne

C4H8I2 Gas 12.3 ± 6.4 Cm

Cline and

Kistiakows

ky, 1937;

Cox and

Pilcher,

1970[1]

Method "Cm" refers to a value derived from calorimetry or chemical equilibrium studies.

Table 2: Standard Molar Enthalpy of Reaction for the Formation of Gaseous 1,2-Diiodobutane

Reaction ΔrH° (kJ/mol)
Uncertainty
(kJ/mol)

Method Reference

1-Butene (g) + I2

(g) → 1,2-

Diiodobutane (g)

-50.2 ± 6.3 Cm

Cline and

Kistiakowsky,

1937[1]

1,2-Diiodobutane

(g) → 1-Butene

(g) + I2 (g)

50.2 ± 6.3 Cm

Cline and

Kistiakowsky,

1937[1]

Table 3: Relevant Bond Dissociation Enthalpies (BDEs)
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Bond Chemical Context BDE (kJ/mol) Reference

C-I 2-Iodobutane 234 Benchchem[2]

C-I
1-Iodobutane

(Calculated)
~210.5

Based on Hess's Law

with data from The

Student Room[3]

I-I Diiodine 214 The Student Room[3]

C=C
1-Butene (π-bond

component)
~267

General Chemistry

Textbooks

C-C Ethane 368

CRC Handbook of

Chemistry and

Physics[4]

Experimental Protocols
The experimental data for the thermochemistry of 1,2-diiodobutane formation were primarily

derived from gas-phase equilibrium studies. The following is a detailed description of the likely

methodology employed in the seminal work by Cline and Kistiakowsky in 1937.

Determination of Reaction Enthalpy via Gas-Phase Equilibrium

This method involves establishing a reversible reaction in the gas phase and measuring the

equilibrium constant at different temperatures. The van't Hoff equation can then be used to

determine the standard enthalpy change of the reaction.

Experimental Setup:

Reaction Vessel: A sealed, thermostatted reaction vessel of a known volume, constructed

from a material that is inert to the reactants and products (e.g., Pyrex glass).

Temperature Control: The reaction vessel is placed in a furnace or thermostat capable of

maintaining a constant and uniform temperature to within a high degree of precision (e.g.,

±0.1 °C).
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Pressure Measurement: A manometer or pressure transducer is connected to the reaction

vessel to monitor the total pressure of the gaseous mixture.

Sample Introduction System: A system for introducing precise amounts of the reactants (1-

butene and iodine) into the reaction vessel.

Procedure:

Preparation: The reaction vessel is thoroughly cleaned and evacuated to a high vacuum.

Reactant Introduction: Known quantities of 1-butene and iodine are introduced into the

reaction vessel. The amounts are chosen to ensure that a measurable equilibrium is

established.

Equilibration: The vessel is heated to a specific temperature and allowed to reach thermal

and chemical equilibrium. The total pressure is monitored until it becomes constant,

indicating that equilibrium has been reached.

Data Collection: The equilibrium total pressure and temperature are recorded. This process

is repeated at several different temperatures.

Analysis of Equilibrium Composition: The partial pressures of the reactants and products at

equilibrium are determined. This can be achieved through various methods:

Spectrophotometry: The concentration of iodine, which has a distinct visible absorption

spectrum, can be measured.

Quenching and Chemical Analysis: The reaction mixture can be rapidly cooled

("quenched") to stop the reaction, and the composition can then be determined by

chemical analysis (e.g., titration).

Calculation of the Equilibrium Constant (Kp): The partial pressures are used to calculate the

equilibrium constant, Kp, at each temperature.

Determination of ΔrH°: A plot of ln(Kp) versus 1/T (a van't Hoff plot) is constructed. The slope

of this plot is equal to -ΔrH°/R, where R is the gas constant. From the slope, the standard

enthalpy of reaction (ΔrH°) can be calculated.
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Computational Protocols
Modern computational chemistry provides a powerful tool for the ab initio calculation of

thermochemical data. The Gaussian-3 (G3) theory and its variants, such as G3B3, are high-

accuracy composite methods suitable for determining the enthalpy of formation of molecules

like 1,2-diiodobutane.

G3B3 Computational Protocol for Enthalpy of Formation

The G3B3 method involves a series of calculations to approximate the energy of a molecule at

a high level of theory.

Geometry Optimization and Frequency Calculation:

The initial structure of 1,2-diiodobutane is built.

The geometry is optimized, and vibrational frequencies are calculated at the B3LYP/6-

31G(d) level of theory. The absence of imaginary frequencies confirms that the structure is

a true minimum on the potential energy surface.

Single-Point Energy Calculations: A series of single-point energy calculations are performed

on the optimized geometry using different levels of theory and basis sets. These calculations

include:

QCISD(T,FC)/6-31G(d)

MP4(FC)/6-31+G(d)

MP4(FC)/6-31G(2df,p)

MP2(Full)/G3large

Calculation of the Total Energy (E0): The results of the single-point energy calculations are

combined in a specific manner, along with the zero-point vibrational energy (ZPVE) from the

frequency calculation, to yield the total energy at 0 K (E0).

Calculation of Enthalpy of Formation (ΔfH°): The enthalpy of formation is calculated using the

atomization method. This involves calculating the E0 for 1,2-diiodobutane and its
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constituent atoms (carbon, hydrogen, and iodine) in their standard states. The enthalpy of

atomization is then determined, and by combining this with the known experimental

enthalpies of formation of the gaseous atoms, the enthalpy of formation of the molecule is

calculated.

Mandatory Visualizations

Reaction Pathway for the Formation of 1,2-Diiodobutane

Legend

1-Butene + Iodine
(C4H8 + I2)

Transition State

ΔH‡ (Activation Enthalpy)

1,2-Diiodobutane
(C4H8I2)

Reactants Transition State Product

Click to download full resolution via product page

Caption: Reaction coordinate diagram for the formation of 1,2-diiodobutane.
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Experimental Workflow for Gas-Phase Equilibrium Study

Start

Prepare Reaction Vessel
(Clean and Evacuate)
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(1-Butene and Iodine)

Equilibrate at Constant T

Measure Equilibrium
Pressure and Temperature

Analyze Equilibrium Composition

Calculate Kp

Repeat at Different T

Yes

Construct van't Hoff Plot
(ln(Kp) vs 1/T)

No

Calculate ΔrH° from Slope

End

Click to download full resolution via product page

Caption: Workflow for determining reaction enthalpy via gas-phase equilibrium.
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G3B3 Computational Workflow for Enthalpy of Formation

Start

Geometry Optimization and
Frequency Calculation

(B3LYP/6-31G(d))

Single-Point Energy
Calculations

Calculate Total Energy at 0 K (E0)

Calculate Enthalpy of Atomization
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Caption: Workflow for G3B3 computational thermochemistry.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of
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scientists and researchers to drive progress in science

and industry.
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